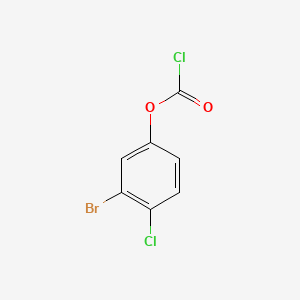

3-Bromo-4-chlorophenyl chloroformate

Description

3-Bromo-4-chlorophenyl chloroformate (CAS: Not explicitly listed in evidence) is an aromatic chloroformate characterized by a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 2. This compound belongs to the broader class of chloroformates (R-O-CO-Cl), which are highly reactive acylating agents widely used in organic synthesis to introduce carbonate or carbamate functionalities. While specific data for this compound are absent in the provided evidence, its properties can be inferred from structurally analogous chloroformates like phenyl chloroformate (CAS 1885-14-9) and benzyl chloroformate (CAS 501-53-1) .

Key inferred properties:

- Molecular formula: C₇H₃BrCl₂O₂ (calculated based on substituents).

- Reactivity: Likely exhibits moderate electrophilicity due to electron-withdrawing halogen substituents, enhancing its reactivity with nucleophiles (e.g., amines, alcohols).

- Stability: Aromatic chloroformates generally hydrolyze slower than aliphatic counterparts (e.g., methyl or ethyl chloroformate) due to reduced solubility in water .

- Applications: Potential use in synthesizing pharmaceuticals, agrochemicals, or polymers, similar to other chloroformates like ethyl chloroformate (derivatization agent) or benzyl chloroformate (carbamate synthesis) .

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

(3-bromo-4-chlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrCl2O2/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H |

InChI Key |

PURAHRZOBUNJJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(=O)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-chlorophenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-chlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled conditions to ensure the selective formation of the chloroformate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorophenyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.

Hydrolysis: In the presence of water, the chloroformate group can hydrolyze to form 3-bromo-4-chlorophenol and carbon dioxide.

Reduction: The compound can be reduced to form 3-bromo-4-chlorophenol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous solutions at room temperature.

Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

3-Bromo-4-chlorophenol: Formed through hydrolysis or reduction.

Scientific Research Applications

3-Bromo-4-chlorophenyl chloroformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorophenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The following table and analysis compare 3-bromo-4-chlorophenyl chloroformate with structurally or functionally related chloroformates. Data are sourced from the provided evidence, with inferences noted where direct data are unavailable.

Table 1: Comparative Analysis of Chloroformates

*Inferred properties due to lack of direct evidence.

Reactivity and Stability

- Electrophilicity : The bromine and chlorine substituents on the phenyl ring enhance the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate, making it more reactive toward nucleophiles like amines (forming carbamates) or alcohols (forming carbonates) .

- Hydrolysis : Aromatic chloroformates hydrolyze slower than aliphatic variants. For example, ethyl chloroformate hydrolyzes completely in water within minutes, while benzyl chloroformate requires hours . The bulky halogen substituents in this compound likely further retard hydrolysis, enhancing its shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.